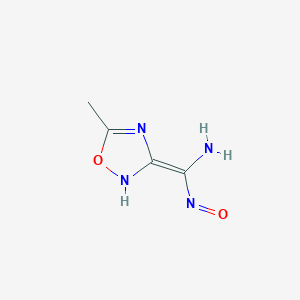

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxadiazole ring structure characterized by the presence of nitrogen and oxygen atoms. This structural configuration contributes to its reactivity and biological properties. The compound is particularly noted for its N-hydroxy group and carboximidamide moiety , which enhance its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits significant anti-infective properties. It has been shown to inhibit the growth of various bacterial and viral strains. Notably, it acts as a sphingomyelin phosphodiesterase 1 inhibitor , which plays a crucial role in lipid metabolism and signaling pathways, particularly in cardiovascular health.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In studies comparing various derivatives of oxadiazoles, compounds containing the oxadiazole ring have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antimicrobial activity that was 2–3 times stronger than the reference drug nalidixic acid .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

- Sphingomyelin Phosphodiesterase 1 Inhibition : This action regulates sphingolipid metabolism, which is vital for maintaining cellular functions and reducing lipid plaques in cardiovascular contexts.

- Inhibition of Bacterial Growth : The compound's ability to inhibit DNA gyrase—a key enzyme in bacterial DNA replication—suggests a potential mechanism for its antimicrobial effects .

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole with acetamide under elevated temperatures (approximately 180°C). This method focuses on optimizing yield and purity while maintaining the structural integrity necessary for biological activity.

Case Studies

Several studies have explored the biological activity of N'-hydroxy-5-methyl-1,2,4-oxadiazole derivatives:

- Antimicrobial Studies : A series of oxadiazole derivatives were tested against pathogenic bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Applications

This compound holds promise in various fields:

- Medicinal Chemistry : Its potential as an anti-infective agent makes it a candidate for developing new antibiotics.

- Cardiovascular Therapeutics : As a sphingomyelin phosphodiesterase inhibitor, it may be beneficial in treating cardiovascular diseases by modulating lipid signaling pathways.

- Material Science : The compound can serve as a building block for synthesizing more complex heterocyclic compounds with specific chemical properties.

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYQAUPWRSUGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.